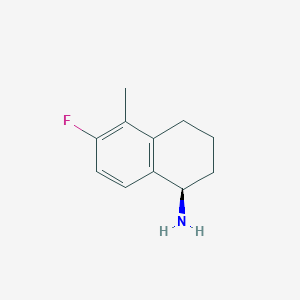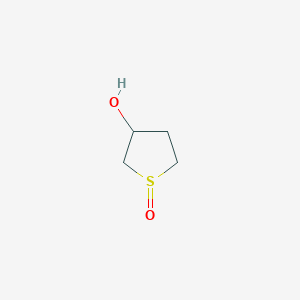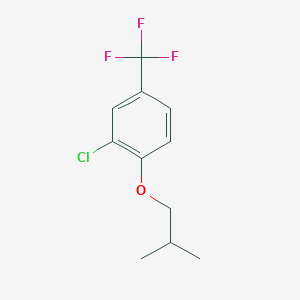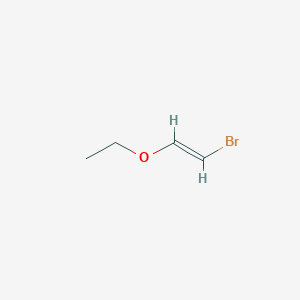
1-(Chroman-2-yl)-N-((5-phenylpyridin-3-yl)methyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chroman-2-yl)-N-((5-phenylpyridin-3-yl)methyl)methanamine is an organic compound that belongs to the class of amines It features a chroman ring, a phenylpyridine moiety, and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chroman-2-yl)-N-((5-phenylpyridin-3-yl)methyl)methanamine typically involves multi-step organic reactions. One common approach is:
Formation of Chroman-2-yl Intermediate: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Synthesis of 5-Phenylpyridin-3-ylmethyl Intermediate: This involves the functionalization of pyridine with a phenyl group, often through palladium-catalyzed cross-coupling reactions.
Coupling Reaction: The final step involves the coupling of the chroman-2-yl intermediate with the 5-phenylpyridin-3-ylmethyl intermediate using reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chroman-2-yl)-N-((5-phenylpyridin-3-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving amines.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(Chroman-2-yl)-N-((5-phenylpyridin-3-yl)methyl)methanamine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chroman ring and phenylpyridine moiety could play roles in binding to specific molecular targets, influencing pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chroman-2-yl)-N-methylmethanamine: Lacks the phenylpyridine moiety.
N-((5-Phenylpyridin-3-yl)methyl)methanamine: Lacks the chroman ring.
1-(Chroman-2-yl)-N-phenylmethanamine: Contains a phenyl group instead of the phenylpyridine moiety.
Uniqueness
1-(Chroman-2-yl)-N-((5-phenylpyridin-3-yl)methyl)methanamine is unique due to the combination of the chroman ring and the phenylpyridine moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C22H22N2O |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-chromen-2-yl)-N-[(5-phenylpyridin-3-yl)methyl]methanamine |
InChI |
InChI=1S/C22H22N2O/c1-2-6-18(7-3-1)20-12-17(13-23-15-20)14-24-16-21-11-10-19-8-4-5-9-22(19)25-21/h1-9,12-13,15,21,24H,10-11,14,16H2 |
Clé InChI |
IXWSVBPAGSIIHS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13033929.png)




![Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate](/img/structure/B13033964.png)
![(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B13033968.png)

![7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13033980.png)

![7-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13033990.png)


